molecular formula C21H24N4O3 B2553186 N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034411-39-5

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2553186
CAS No.: 2034411-39-5
M. Wt: 380.448
InChI Key: QALIDZXPKPTOAA-UHFFFAOYSA-N
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Description

N-(1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic carboxamide derivative characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) group linked via an amide bond to a piperidin-4-yl moiety, which is further substituted with a 5,6,7,8-tetrahydrocinnolin ring. The tetrahydrocinnolin group, a partially hydrogenated cinnoline heterocycle, introduces unique steric and electronic properties that may influence receptor binding or metabolic stability.

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c26-21(15-5-6-18-19(11-15)28-13-27-18)22-16-7-9-25(10-8-16)20-12-14-3-1-2-4-17(14)23-24-20/h5-6,11-12,16H,1-4,7-10,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALIDZXPKPTOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has attracted attention in various fields of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through multi-step organic reactions. The initial step involves the formation of the 5,6,7,8-tetrahydrocinnoline core, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final product incorporates a benzo[d][1,3]dioxole moiety which is known for its diverse biological properties.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, a related compound demonstrated significant inhibition of α-amylase with an IC50 value of 0.68 µM. This enzyme plays a crucial role in carbohydrate metabolism by breaking down starch into sugars. In vivo studies using streptozotocin-induced diabetic mice showed that these compounds effectively lowered blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment .

Anticancer Properties

The anticancer activity of compounds similar to this compound has also been investigated. One study reported that certain benzodioxole derivatives exhibited cytotoxic effects across various cancer cell lines with IC50 values ranging from 26 to 65 µM. These findings suggest that modifications in the benzodioxole structure could enhance its efficacy against cancer cells while maintaining safety for normal cells .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors involved in metabolic pathways. For instance:

  • α-Amylase Inhibition : By inhibiting α-amylase activity, the compound may help regulate blood sugar levels and influence insulin signaling pathways.
  • Cell Cycle Modulation : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with similar structures:

Compound NameStructureIC50 (µM) for α-AmylaseIC50 (µM) for Cancer Cells
This compoundStructure0.6826–65
AcarboseStructure2.593N/A
MyricetinStructure30N/A

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of benzodioxole derivatives:

  • In Vitro Studies : A compound structurally related to this compound was tested against various cancer cell lines and showed promising results in inhibiting cell growth while sparing normal cells.
  • In Vivo Studies : In a diabetic mouse model treated with a benzodioxole derivative (similar structure), significant reductions in blood glucose levels were observed after administration over several days.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their applications, and research findings:

Compound Name Structural Features Applications Key Findings
Target Compound
N-(1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide
Tetrahydrocinnolin-piperidine-benzo[d][1,3]dioxole carboxamide Potential CNS/therapeutic (inferred) Unique cinnolin-piperidine backbone may enhance binding to receptors like opioid or serotonin targets .
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide Heptyl group instead of tetrahydrocinnolin-piperidine Umami flavor enhancer Low toxicity (NOAEL > 1000 mg/kg in rats), metabolized via ω-1 oxidation of the heptyl chain .
(S)-N-(1-((5-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropionamide Tetrahydronaphthalenyl and phenyl groups Not explicitly stated (likely CNS research) Synthesis emphasizes stereochemical control; similar piperidine backbone may target GPCRs .
Benzodioxole Fentanyl
(N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-benzo[d][1,3]dioxole-5-carboxamide)
Phenylethyl-piperidine with benzodioxole Opioid analog High µ-opioid receptor potency; classified as a controlled substance due to abuse potential .
N-(Piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride Piperidin-4-yl without tetrahydrocinnolin Pharmaceutical intermediate Used in synthesizing fentanyl derivatives; highlights the role of the piperidine-amide scaffold in drug design .

Key Structural Variations and Implications

Heterocyclic Modifications: The tetrahydrocinnolin group in the target compound introduces a bicyclic, partially aromatic system, which may enhance π-π stacking interactions compared to simpler alkyl (e.g., heptyl) or monocyclic (e.g., tetrahydronaphthalenyl) substituents. This could improve affinity for receptors like serotonin or opioid subtypes .

Piperidine Substitution Patterns: Benzodioxole fentanyl () shares the N-phenyl-N-(piperidin-4-yl)carboxamide motif but incorporates a phenylethyl group, a hallmark of opioid agonists. The target compound’s tetrahydrocinnolin group may reduce opioid-like activity while retaining affinity for other CNS targets. N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride () demonstrates that positional isomerism (3-yl vs.

Metabolic and Toxicological Profiles: The heptyl flavor compound undergoes hepatic oxidation without forming reactive metabolites, making it suitable for food applications .

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